molecular formula C19H16ClN5O2S B2841508 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922057-17-8

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2841508
CAS No.: 922057-17-8
M. Wt: 413.88
InChI Key: FLSPGWXCPOMQRS-UHFFFAOYSA-N
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Description

“N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a common moiety in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or their derivatives . The exact synthesis process for this specific compound is not available in the retrieved papers.

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Approaches

The compound is involved in the synthesis of heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting its versatility in creating a wide array of chemical entities for potential biological activities and material sciences. The innovative methods for synthesizing these derivatives underscore the compound's utility in advancing heterocyclic chemistry and exploring new chemical spaces for various applications (Mohareb et al., 2004).

Anticancer and Anti-5-lipoxygenase Activities

Research into novel pyrazolopyrimidines derivatives has identified their potential as anticancer and anti-5-lipoxygenase agents, suggesting that the core structure provided by N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide could be beneficial for developing new therapeutic agents with specific biological activities (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

The compound's derivatives have shown significant effects on increasing the reactivity of enzymes like cellobiase, pointing towards its potential application in biotechnology and enzyme engineering to enhance catalytic efficiencies or modify substrate specificities for industrial processes (Mohamed Abd & Gawaad Awas, 2008).

Antibacterial and Antimicrobial Potential

Several studies have synthesized and evaluated novel heterocyclic compounds containing the thiophene-2-carboxamide moiety for their antibacterial and antimicrobial properties. These findings suggest the compound's framework is conducive to creating new agents that could address the ongoing challenge of antibiotic resistance and offer new solutions for treating infectious diseases (Youssef et al., 2011).

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSPGWXCPOMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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